molecular formula C7H14BrN B13926063 3-Bromo-2,4-dimethylpiperidine

3-Bromo-2,4-dimethylpiperidine

Cat. No.: B13926063
M. Wt: 192.10 g/mol
InChI Key: KUIJRGWZFWXLBD-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylpiperidine is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered rings containing one nitrogen atom, and they are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The bromine atom and two methyl groups attached to the piperidine ring make this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dimethylpiperidine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylpiperidine. The reaction typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position . For example, 2,4-dimethylpiperidine can be reacted with bromine in the presence of a solvent like acetic acid, and the reaction mixture is stirred at a specific temperature to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols, ketones, or carboxylic acids.

Scientific Research Applications

3-Bromo-2,4-dimethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylpiperidine involves its interaction with specific molecular targets. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dimethylpiperidine is unique due to the presence of both bromine and methyl groups on the piperidine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

3-Bromo-2,4-dimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring with bromine and two methyl groups at specific positions. Its synthesis can be achieved through various methods, typically involving the bromination of 2,4-dimethylpiperidine. The following table summarizes the key synthetic routes:

Synthesis Route Reagents Conditions Yield
Bromination of 2,4-dimethylpiperidineBr₂, solvent (e.g., CH₂Cl₂)Room temperatureVariable
N-alkylation with bromoalkanesBromoalkane, base (e.g., NaOH)RefluxHigh

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated several piperidine derivatives against common pathogens. The results are summarized in the following table:

Compound Pathogen Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Control (Ampicillin)E. coli8 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study assessed its effects on human squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-4). The results are presented below:

Cell Line CC50 (µM) Selectivity Index
Ca9-220.5>20
HSC-20.8>15
HSC-41.0>10

The selectivity index indicates that the compound has a higher toxicity towards cancer cells compared to non-malignant cells, suggesting potential for targeted cancer therapy.

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for energy metabolism in cells. The kinetics of this interaction were analyzed in a study where the compound demonstrated a significantly lower time constant compared to known inhibitors, indicating a potent inhibitory effect.

Case Studies

  • Antibacterial Activity Study : A comprehensive evaluation was conducted on various derivatives of piperidine including this compound against multiple bacterial strains. The study concluded that modifications to the piperidine structure could enhance antibacterial properties.
  • Anticancer Evaluation : A series of experiments were performed on human cancer cell lines to determine the cytotoxic effects of the compound. Results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells.

Properties

Molecular Formula

C7H14BrN

Molecular Weight

192.10 g/mol

IUPAC Name

3-bromo-2,4-dimethylpiperidine

InChI

InChI=1S/C7H14BrN/c1-5-3-4-9-6(2)7(5)8/h5-7,9H,3-4H2,1-2H3

InChI Key

KUIJRGWZFWXLBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1Br)C

Origin of Product

United States

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